molecular formula C22H33N3O2 B5529143 9-{[4-(dimethylamino)phenyl]acetyl}-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one

9-{[4-(dimethylamino)phenyl]acetyl}-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5529143
M. Wt: 371.5 g/mol
InChI Key: YDAQTMHVMYINSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives has been approached through various methodologies, including cascade cyclization and Michael addition reactions. Islam et al. (2017) developed a method for synthesizing diazaspiro[5.5]undecane derivatives via cascade cyclization using a [5+1] double Michael addition reaction, offering a broad range of potential for structural diversity and high yields (Islam et al., 2017). Similarly, Aggarwal and Khurana (2015) reported the synthesis of diazaspiro compounds through a double Michael addition of 1,5-diphenyl-1,4-pentadien-3-one with active methylene compounds, further exploring the synthetic versatility of this scaffold (Aggarwal & Khurana, 2015).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated using NMR and X-ray crystallography, revealing that these compounds often prefer specific conformations due to their spirocyclic nature. The crystal structure analysis provided by Islam et al. (2015) highlights the preferred conformations and intermolecular interactions that characterize these compounds (Islam et al., 2015).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, leveraging their functional groups for further chemical transformations. The work by Aggarwal and Khurana (2015) on the synthesis and solvatochromic analysis of diazaspiro compounds illustrates the reactivity and interaction of these compounds with different solvents, revealing insights into their chemical behavior (Aggarwal & Khurana, 2015).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, including solvatochromism and photophysical behavior, have been studied to understand their interaction with various solvents and their potential applications in materials science. The solvatochromic analysis conducted by Aggarwal and Khurana (2015) provides valuable data on the solvent-dependent photophysical behavior of these compounds (Aggarwal & Khurana, 2015).

properties

IUPAC Name

9-[2-[4-(dimethylamino)phenyl]acetyl]-2-propan-2-yl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-17(2)25-16-22(10-9-20(25)26)11-13-24(14-12-22)21(27)15-18-5-7-19(8-6-18)23(3)4/h5-8,17H,9-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAQTMHVMYINSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(CCC1=O)CCN(CC2)C(=O)CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-{[4-(Dimethylamino)phenyl]acetyl}-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one

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